molecular formula C23H28N2O4S B4282521 5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B4282521
M. Wt: 428.5 g/mol
InChI Key: PZSZJXGDMKPIAE-UHFFFAOYSA-N
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Description

5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Amino and Carbonyl Groups: These functional groups are introduced through nucleophilic substitution and acylation reactions.

    Final Coupling: The final step involves coupling the benzothiophene derivative with a suitable pentanoic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The benzothiophene core can interact with biological macromolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar core structures but different functional groups.

    Pentanoic Acid Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

What sets 5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[[6-methyl-3-[(4-methylphenyl)methylcarbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-14-6-9-16(10-7-14)13-24-22(29)21-17-11-8-15(2)12-18(17)30-23(21)25-19(26)4-3-5-20(27)28/h6-7,9-10,15H,3-5,8,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSZJXGDMKPIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid
Reactant of Route 2
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid
Reactant of Route 4
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid
Reactant of Route 6
5-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

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